

A Guide to the Spectroscopic Characterization of (S)-2-Morpholineacetic Acid

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Compound of Interest

Compound Name: (S)-2-Morpholineacetic acid

CAS No.: 1257854-99-1

Cat. No.: B174715

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Introduction: The Structural Elucidation of a Chiral Scaffold

(S)-2-Morpholineacetic acid, a chiral derivative of morpholine, represents a key structural motif in medicinal chemistry and drug development. Its constrained cyclic ether and secondary amine functionalities, combined with the acidic side chain and a defined stereocenter, make it an attractive building block for synthesizing compounds with specific three-dimensional orientations. Precise and unambiguous structural confirmation is paramount in the development of pharmaceuticals, where even minor structural variations can lead to significant differences in biological activity and safety.

This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the characterization of **(S)-2-Morpholineacetic acid**. We will move beyond simple data reporting to explain the why behind the expected spectral features, offering insights grounded in the molecule's structure and the principles of each analytical method. This document is intended for researchers, scientists, and drug development professionals who

require a robust understanding of how to obtain and interpret high-quality spectroscopic data for this class of compounds.

Molecular Structure and Spectroscopic Overview

The structure of **(S)-2-Morpholineacetic acid** dictates its spectroscopic signature. The molecule consists of a morpholine ring, which typically adopts a chair conformation, an acetic acid side chain at the C2 position, and a chiral center at this same position. The presence of nitrogen and oxygen heteroatoms, along with labile protons on the amine and carboxylic acid groups, will be key features in our analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For **(S)-2-Morpholineacetic acid**, both ^1H and ^{13}C NMR will provide a wealth of information regarding the connectivity, chemical environment, and stereochemistry of the molecule.

^1H NMR Spectroscopy: A Detailed Look at the Protons

Expected ^1H NMR Data (in D_2O , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 3.9 - 4.1	m	1H	H-2
~ 3.7 - 3.9	m	2H	H-5
~ 3.5 - 3.7	m	2H	H-3
~ 2.8 - 3.2	m	2H	H-6
~ 2.6 - 2.8	m	2H	-CH ₂ -COOH

Interpretation and Experimental Rationale:

The ^1H NMR spectrum of **(S)-2-Morpholineacetic acid** is characterized by a series of complex multiplets in the upfield region. The use of a deuterated solvent like D_2O is a strategic choice to exchange the labile protons of the carboxylic acid and the secondary amine, simplifying the spectrum by removing their signals and associated couplings.

- **The Morpholine Ring Protons (H-2, H-3, H-5, H-6):** The protons on the morpholine ring are diastereotopic due to the chiral center at C2. This, combined with the chair conformation of the ring, leads to complex splitting patterns. The protons adjacent to the oxygen (H-3 and H-5) are expected to be the most deshielded due to the electronegativity of the oxygen atom. The protons adjacent to the nitrogen (H-2 and H-6) will also be deshielded. The signal for H-2 is further complicated by its proximity to the chiral center and the acetic acid side chain. The use of a high-field NMR spectrometer (400 MHz or higher) is recommended to achieve better resolution of these multiplets.
- **The Acetic Acid Methylene Protons (-CH₂-COOH):** The two protons of the methylene group in the acetic acid side chain are also diastereotopic and will appear as a complex multiplet, likely an AB quartet further split by coupling to H-2.

^{13}C NMR Spectroscopy: Mapping the Carbon Skeleton

Expected ^{13}C NMR Data (in D_2O , 100 MHz)

Chemical Shift (δ) ppm	Assignment
~ 175 - 180	-COOH
~ 65 - 70	C-3, C-5
~ 50 - 55	C-2
~ 45 - 50	C-6
~ 40 - 45	-CH ₂ -COOH

Interpretation and Experimental Rationale:

The ^{13}C NMR spectrum provides a clear count of the unique carbon atoms in the molecule.

- Carbonyl Carbon (-COOH): The carboxylic acid carbon is the most deshielded, appearing far downfield, as is characteristic for this functional group.
- Morpholine Ring Carbons (C-2, C-3, C-5, C-6): The carbons adjacent to the oxygen (C-3 and C-5) are the most deshielded of the ring carbons. The carbons adjacent to the nitrogen (C-2 and C-6) appear at a slightly lower chemical shift.
- Acetic Acid Methylene Carbon (-CH₂-COOH): This carbon will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The analysis is typically performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory.

Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
~ 3300	Medium, sharp	N-H stretch (Secondary Amine)
2850-3000	Medium	C-H stretch (Aliphatic)
~ 1700-1725	Strong	C=O stretch (Carboxylic Acid)
~ 1100	Strong	C-O-C stretch (Ether)

Interpretation and Experimental Rationale:

The IR spectrum provides a diagnostic fingerprint of **(S)-2-Morpholineacetic acid**.

- O-H and N-H Stretching Region: A very broad absorption band from 2500-3300 cm⁻¹ is the hallmark of the O-H stretch of a hydrogen-bonded carboxylic acid. Overlapping with this, a sharper N-H stretching band from the secondary amine is expected around 3300 cm⁻¹.

- C=O Stretching: A strong, sharp absorption band in the region of 1700-1725 cm^{-1} is indicative of the carbonyl group of the carboxylic acid.
- C-O-C Stretching: The ether linkage within the morpholine ring will give rise to a strong C-O-C stretching band, typically around 1100 cm^{-1} .^[1]
- C-H Stretching: The aliphatic C-H stretching vibrations of the methylene groups in the ring and side chain will appear in the 2850-3000 cm^{-1} region.^{[1][2]}

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is essential for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

Expected Mass Spectrometry Data (ESI+)

m/z	Interpretation
146.0766	$[\text{M}+\text{H}]^+$ (Calculated for $\text{C}_6\text{H}_{12}\text{NO}_3^+$: 146.0766)
128.0660	$[\text{M}+\text{H} - \text{H}_2\text{O}]^+$
100.0759	$[\text{M}+\text{H} - \text{COOH}_2]^+$
86.0606	[Morpholine Ring Fragment] ⁺

Interpretation and Experimental Rationale:

- Molecular Ion Peak ($[\text{M}+\text{H}]^+$): In positive ion mode ESI-MS, the molecule is expected to be protonated, yielding a molecular ion peak at an m/z corresponding to its molecular weight plus the mass of a proton ($145.16 + 1.007 = 146.167$). High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition from the exact mass.
- Fragmentation Pattern: Tandem mass spectrometry (MS/MS) experiments would involve isolating the $[\text{M}+\text{H}]^+$ ion and subjecting it to collision-induced dissociation (CID). The fragmentation of cyclic structures can be complex, but logical losses can be predicted.^{[3][4]}

[5][6][7] The loss of water (18 Da) from the carboxylic acid is a common fragmentation pathway. Another expected fragmentation is the cleavage of the bond between the morpholine ring and the acetic acid side chain, leading to characteristic fragment ions.

Experimental Protocols

NMR Data Acquisition

- Sample Preparation: Dissolve ~5-10 mg of **(S)-2-Morpholineacetic acid** in ~0.7 mL of deuterium oxide (D₂O).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

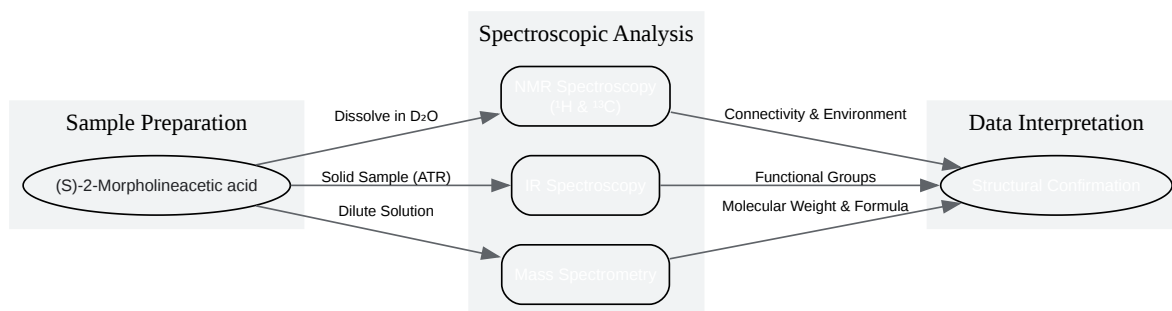
IR Data Acquisition

- Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an ATR-FTIR spectrometer.
- Data Acquisition: Record a background spectrum of the empty ATR crystal. Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

MS Data Acquisition

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or water/acetonitrile.
- Instrumentation: Use an ESI-TOF or ESI-Orbitrap mass spectrometer for high-resolution measurements.
- Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Visualizing the Workflow



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Caption: Workflow for the spectroscopic characterization of **(S)-2-Morpholineacetic acid**.

Conclusion

The comprehensive spectroscopic analysis of **(S)-2-Morpholineacetic acid**, integrating NMR, IR, and MS data, provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. By understanding the principles behind the expected spectral features, researchers can confidently identify this important chiral building block and ensure the integrity of their subsequent research and development efforts.

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